Bactenecin

Description

Historical Context and Discovery of Bactenecin in Innate Immunity

The exploration of antimicrobial peptides (AMPs) as components of the innate immune system gained momentum following early discoveries such as that of lysozyme (B549824) in the early 20th century, marking a foundational moment for modern innate immunity understanding. nih.gov This was followed by the identification of various antimicrobial substances across different life forms, including prokaryotes. nih.gov The concept of AMPs as crucial elements of mammalian defense systems was further solidified with the characterization of families like defensins and cathelicidins. nih.gov

This compound emerged within this historical context during the late 1980s and early 1990s. Its discovery contributed to the growing evidence of AMPs' role in mammalian innate immunity against bacterial infections. mdpi.com Specifically, this compound, a dodecapeptide with bactericidal properties against Escherichia coli and Staphylococcus aureus, was isolated and sequenced from acid extracts of bovine neutrophil granules. mdpi.com Known also as bovine dodecapeptide, this compound is classified as a cathelicidin (B612621) found in bovine neutrophils. asm.orgtandfonline.com Its identification underscored the importance of these endogenous peptides as a primary defense mechanism, particularly in more evolved organisms, mirroring their essential role in the defense systems of simpler life forms like insects and plants. asm.org

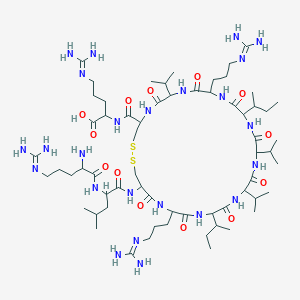

Structurally, this compound is notable for being one of the smallest cationic antimicrobial peptides, comprising just 12 amino acids. asm.orgfrontiersin.orgbrieflands.com Its composition includes four arginine, two cysteine, and six hydrophobic residues. asm.orgfrontiersin.org The presence of two cysteine residues facilitates the formation of a disulfide bond, resulting in a cyclic structure characterized by a beta-turn or loop conformation. mdpi.comasm.orgfrontiersin.orgbrieflands.com

Significance of this compound within Antimicrobial Peptide Research

This compound holds a prominent position in antimicrobial peptide research due to its unique characteristics and the insights gained from studying its structure and function. Its small size and distinctive cyclic structure, maintained by a single disulfide bond, have made it a compelling subject for fundamental research and the development of novel antimicrobial strategies. asm.org

Initially, native cyclic this compound demonstrated modest activity, primarily targeting Gram-negative bacteria, with limited effect on certain Gram-positive species such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. asm.org Investigations into its mode of action suggested uptake across the outer membrane of Gram-negative bacteria through a self-promoted mechanism, without causing significant depolarization of the cytoplasmic membrane, a characteristic different from many other AMPs. asm.org

Crucially, research involving modifications of this compound has elucidated key relationships between peptide structure and antimicrobial activity. Linearization of this compound, either by reducing the disulfide bond or substituting cysteine residues with serine, led to a notable shift in its activity spectrum. asm.org Linearized forms exhibited reduced activity against wild-type Gram-negative bacteria but showed enhanced antimicrobial effects against Gram-positive bacteria. asm.orgubc.ca These linear peptides displayed poor interaction with the outer membrane but were effective at permeabilizing the cytoplasmic membrane. asm.orgubc.ca This contrasted with the cyclic form's stronger interaction and permeabilization of the outer membrane, suggesting potentially distinct mechanisms of action for the cyclic and linear variants. ubc.ca

Further studies on this compound derivatives have explored how properties like hydrophobicity, positive charge, and amphipathicity influence their antimicrobial efficacy. asm.orgfrontiersin.orgbrieflands.com These studies have indicated that increasing positive charges, particularly at the termini, and incorporating hydrophobic residues can broaden the spectrum of activity to include both Gram-positive and Gram-negative bacteria. asm.org While the disulfide bond contributes to the cyclic structure, some research suggests it may not be critical for the antimicrobial activity itself. frontiersin.org

Beyond its direct antimicrobial capabilities, this compound, like other AMPs, exhibits immunomodulatory functions. plos.orgplos.orgmdpi.comnih.gov For example, this compound 5 (Bac5), a proline-rich peptide related to this compound, has been shown to activate macrophage-like cells and synergistically enhance the production of TNF-α in the presence of Mycobacterium marinum. plos.orgmdpi.com Bac5 also promotes the recruitment of macrophages and neutrophils. plos.orgplos.org These findings highlight the potential of bactenecins to augment the innate immune response. plos.orgplos.org Research on this compound derivatives continues to explore their potential as immunomodulators affecting processes like cytokine production and chemotaxis. nih.gov

The ongoing research into this compound and its derivatives has been instrumental in the rational design and synthesis of novel AMPs with improved antimicrobial potency and reduced toxicity compared to the native peptide, offering potential avenues to address the growing challenge of antibiotic resistance. asm.orgfrontiersin.org

Propriétés

IUPAC Name |

2-[[28-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-di(butan-2-yl)-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHISNKCGUDDGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)C(C)CC)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H118N24O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116229-36-8 | |

| Record name | Bactenecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Structural Biology and Conformational Studies of Bactenecin

Primary Amino Acid Sequence Analysis and Directed Modifications

Bactenecin is a 12-amino acid peptide with the sequence RLCRIVVIRVCR. ubc.caresearchgate.net This sequence includes four arginine residues, two cysteine residues, and six hydrophobic residues. nih.govnih.gov The cationic nature of this compound is primarily due to the presence of arginine residues. nih.gov

Directed modifications of the primary sequence have been explored to understand their impact on this compound's properties and activity. For instance, studies have involved engineering this compound into linear forms or performing amino acid substitutions to alter its hydrophobicity and charge. plos.org Linear derivatives of this compound have been created, such as Bac2S (where cysteines are replaced with serines) and reduced linear this compound. researchgate.netnih.gov These modifications have demonstrated that the cyclic structure and specific amino acid composition are important for its activity and interaction with bacterial membranes. researchgate.netnih.govubc.ca Increasing the number of positive charges and adding hydrophobic residues like tryptophan in linear derivatives have been shown to enhance activity and broaden the antimicrobial spectrum against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Disulfide Bond Contribution to Cyclic Structure

A key structural feature of this compound is the intramolecular disulfide bond formed between the two cysteine residues at positions 3 and 11. nih.govresearchgate.netnih.govubc.canih.gov This disulfide bond is responsible for cyclizing the peptide, resulting in a looped structure. researchgate.netnih.govubc.canih.gov The formation of this disulfide bridge requires the two cysteine residues to be spatially close. nih.gov

The disulfide bond in the oxidized state of this compound has been characterized as having a gauche-gauche-gauche conformation. nih.govplos.orgfigshare.com This specific conformation is formed across a non-hydrogen bonded pair of residues. nih.gov The presence of this disulfide bond stabilizes a specific conformation, notably a beta-turn structure, regardless of the peptide's environment. researchgate.netnih.govubc.canih.govbrieflands.com In contrast, linear or reduced forms of this compound, lacking the stabilizing disulfide bond, adopt different conformations depending on the lipophilicity of their environment. researchgate.netnih.govubc.cagla.ac.uk While the disulfide bond is crucial for maintaining the cyclic structure and a rigid beta-turn conformation, some research suggests it may not significantly contribute to this compound's antimicrobial activity. nih.govfrontiersin.org However, disruption of the disulfide bond has been shown to abolish activity against wild-type Gram-negative bacteria while sometimes improving activity against certain Gram-positive bacteria. ubc.ca

Secondary Structure Characterization and Environmental Dependence

The secondary structure of this compound has been extensively studied using techniques such as Circular Dichroism (CD) spectroscopy. researchgate.netubc.canih.govcenmed.comfrontiersin.orgresearchgate.net These studies have revealed that the conformation of this compound is influenced by its environment. nih.govfigshare.combmbreports.orgmdpi.com

Beta-Turn Conformations

Native cyclic this compound predominantly exists as a beta-turn structure. researchgate.netubc.canih.govplos.orgfigshare.combrieflands.combmbreports.org This beta-turn conformation is stabilized by the intramolecular disulfide bond. researchgate.netubc.cabrieflands.com Specifically, a 3-residue beta-turn is formed by residues Val6-Val7-Ile8 in an αRγRαL conformation in the oxidized state. nih.govplos.orgfigshare.com CD spectral studies consistently show that this compound maintains this rigid beta-turn structure irrespective of its environment. researchgate.netubc.ca This contrasts with linear variants, which exhibit more flexibility. ubc.ca

Alpha-Helical and Beta-Sheet Conformational Transitions

While cyclic this compound primarily maintains a beta-turn structure, its linear and reduced forms, as well as some derivatives, can undergo conformational transitions depending on the environment. researchgate.netnih.govubc.cabmbreports.org In aqueous solutions, linear peptides, including reduced this compound and linear derivatives, tend to adopt random coil structures. researchgate.netubc.canih.govfrontiersin.orgmdpi.com

In membrane-mimicking environments, such as the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, these linear peptides can transition into more ordered structures. researchgate.netubc.canih.govfrontiersin.org In 60% TFE, considered a helix-inducing solvent, reduced and linear this compound derivatives have been observed to form alpha-helical structures. researchgate.netnih.gov Conversely, in the presence of liposomes or SDS, a membrane-mimicking detergent, a beta-sheet structure becomes evident for these linear forms. researchgate.netubc.canih.gov This indicates that the lipophilicity of the environment plays a significant role in inducing specific secondary structures in the absence of the stabilizing disulfide bond. researchgate.netnih.gov

It is worth noting that while linear this compound derivatives can form alpha-helical or beta-sheet structures in membrane-mimicking environments, native cyclic this compound largely retains its beta-turn structure. researchgate.netubc.cabmbreports.org However, some studies on monomeric and dimeric forms of this compound suggest that the monomeric form assumes a beta-hairpin structure, while the dimeric form assumes beta-sheet-like structures in a membrane-mimicking environment. bmbreports.org

Environmental Influences on Conformational Flexibility

The conformational flexibility of this compound and its derivatives is significantly influenced by the surrounding environment. nih.govfigshare.combmbreports.orgmdpi.com As discussed, the presence or absence of the disulfide bond dictates the rigidity of the structure. researchgate.netnih.govubc.ca Cyclic this compound's beta-turn is stable across different environments, including aqueous solution and membrane-mimicking conditions. researchgate.netubc.cabrieflands.com

In contrast, the reduced and linear forms are more flexible and their conformations are highly dependent on the lipophilicity of the environment. researchgate.netnih.govubc.ca This environmental dependence of secondary structure is a common feature of many antimicrobial peptides, which often transition from disordered structures in aqueous solution to more ordered conformations (like alpha-helices or beta-sheets) upon interacting with membranes. nih.govmdpi.commdpi.comresearchgate.netsemanticscholar.org This conformational change upon membrane interaction is considered important for their activity. nih.govresearchgate.netsemanticscholar.org

Oligomeric Status and Self-Association Research

Research indicates that the oligomeric status of this compound plays a role in its mode of action and antimicrobial activity. nih.govplos.org this compound has been observed to be prone to self-association, particularly on membrane surfaces. nih.govplos.org This self-association can lead to the formation of dimers and higher-ordered oligomers. nih.govplos.org

Studies suggest that dimeric and higher-ordered oligomers of this compound are more stable than the monomeric form in physiological environments, such as serum and high-salt concentrations. nih.govplos.org This oligomeric state has also been associated with stronger inhibitory activity. nih.govresearchgate.netplos.org Computational modeling supports the ability of this compound's beta-hairpin structure to self-assemble into larger beta-sheet structures. nih.govresearchgate.net The formation of multiple oligomerization states by self-associated beta-hairpins may contribute to this compound's efficient membrane permeabilization. plos.org Different oligomeric forms can have distinct modes of membrane binding and varying degrees of affinity, leading to differential perturbation of the lipid bilayer. plos.org The strong permeabilization ability of this compound has been compared to that of protegrin PG-1, which forms beta-hairpin dimers and induces membrane thinning and toroidal pore formation. plos.org

Self-association of peptides can be influenced by factors such as hydrophobicity and amphipathicity. google.com A high ability to self-associate in solution, often linked to high hydrophobicity, has been correlated with weaker antimicrobial activity and stronger hemolytic activity in some peptides, although this relationship can vary depending on the specific peptide. google.com

Molecular Mechanism of Action of Bactenecin

Bacterial Membrane Interaction Mechanisms

Bactenecin's interaction with bacterial membranes is a multi-step process that ultimately leads to the loss of membrane integrity and cell death. frontiersin.orgnih.gov

Outer Membrane Permeabilization and Lipopolysaccharide (LPS) Interaction

For Gram-negative bacteria, the initial interaction involves the outer membrane, which contains negatively charged lipopolysaccharides (LPS). frontiersin.orgnih.govnih.gov this compound, being cationic, is electrostatically attracted to the anionic phosphate (B84403) groups of LPS. frontiersin.org This interaction can lead to the displacement of divalent cations (such as Mg²⁺ and Ca²⁺) that are essential for maintaining the structural integrity of the outer membrane. asm.org The binding of this compound to LPS and the subsequent displacement of cations cause disorder and permeabilization of the outer membrane, allowing the peptide to gain access to the cytoplasmic membrane. frontiersin.orgasm.orgresearchgate.net Studies using techniques like NPN uptake have demonstrated the ability of this compound and its derivatives to increase outer membrane permeability in a dose-dependent manner. frontiersin.orgmdpi.comresearchgate.net this compound has shown stronger binding to LPS and a greater ability to permeabilize the outer membrane compared to some linear derivatives, which correlates with its better activity against wild-type Gram-negative bacteria. ubc.caresearchgate.netresearchgate.net

Cytoplasmic Membrane Depolarization and Integrity Disruption

Following permeabilization of the outer membrane in Gram-negative bacteria, or as the primary interaction in Gram-positive bacteria (which lack an outer membrane but have negatively charged teichoic acids in their cell wall), this compound interacts with the cytoplasmic membrane. frontiersin.orgnih.gov The cytoplasmic membrane is crucial for maintaining the cell's membrane potential and regulating the passage of substances. acs.org this compound can disrupt the integrity of the cytoplasmic membrane, leading to depolarization of the membrane potential and leakage of intracellular contents. frontiersin.orgnih.govresearchgate.netacs.org This disruption can be assessed using membrane potential-sensitive fluorescent dyes, which show increased fluorescence upon depolarization. nih.govresearchgate.netacs.org While cyclic this compound has been reported to have poor activity in depolarizing the cytoplasmic membrane compared to some linear variants, its interaction with the outer membrane is more significant for its activity against wild-type Gram-negative strains. ubc.caresearchgate.net However, other studies indicate that this compound induces perturbation of the inner membrane of live cells and can rapidly and fully depolarize the membrane of Staphylococcus aureus. researchgate.netbmbreports.org The disruption of cytoplasmic membrane integrity ultimately leads to cell death. frontiersin.orgnih.gov

Models of Membrane Pore Formation (e.g., Toroidal vs. Barrel-Stave)

The interaction of AMPs like this compound with the lipid bilayer can lead to the formation of pores, although the specific model of pore formation can vary depending on the peptide and membrane composition. Two widely discussed models are the toroidal pore and the barrel-stave pore. mdpi.comcas.czfrontiersin.orgnih.gov

In the toroidal pore model , the peptides insert into the lipid bilayer and induce a local curvature, with the peptides and the head groups of the phospholipids (B1166683) lining the pore. mdpi.comcas.cznih.gov This model is often associated with peptides that adopt an α-helical structure in the membrane environment. cas.cz

In the barrel-stave model , peptides insert perpendicularly into the membrane and aggregate to form a pore structure, similar to a barrel, where the peptides form the walls and the hydrophobic regions interact with the lipid tails, while the hydrophilic regions face the pore lumen. mdpi.comcas.cznih.gov This model typically involves peptides forming transmembrane channels through peptide-peptide interactions. mdpi.comnih.gov

While some AMPs clearly fit one model or the other, the mechanism for this compound is not as definitively assigned in the provided information. However, studies involving molecular dynamics simulations with cyclic peptides structurally related to this compound suggest the ability to stabilize a disordered toroidal pore. tdx.cat Modeling of this compound binding on membranes has also suggested it can form dimers or large β-sheet structures and rapidly permeabilize the membrane. nih.govresearchgate.net

Peptide Penetration Dynamics and Lipid Bilayer Perturbations

The penetration dynamics of this compound into the lipid bilayer and the resulting perturbations are critical aspects of its mechanism. Following initial electrostatic attraction to the membrane surface, this compound can insert into the hydrophobic core of the lipid bilayer. researchgate.netmdpi.com This insertion can lead to changes in membrane fluidity and permeability. medchemexpress.comresearchgate.net Molecular modeling studies have indicated stable and deep insertion of this compound into the membrane, up to 9 Å. nih.govresearchgate.net The interaction with model membranes has been shown to result in leakage of dyes across the membrane, indicating increased permeability. medchemexpress.comresearchgate.net The cyclic structure of this compound may play a role in its membrane penetration efficiency. nih.gov Studies using fluorescence techniques can provide insights into the position and dynamics of the peptide within the lipid bilayer. mdpi.comacs.org

Intracellular Targeting and Cellular Process Modulation

While membrane disruption is considered a primary mechanism, there is also evidence suggesting that this compound and other AMPs can translocate across the bacterial membrane and interact with intracellular targets, modulating cellular processes. d-nb.infomdpi.comfrontiersin.orgnih.gov This is particularly relevant for some proline-rich AMPs, which are known to act on intracellular targets without causing significant membrane damage. frontiersin.org this compound 7 (Bac7), a longer variant of this compound, has been shown to penetrate bacterial cells and affect intracellular components. mdpi.comresearchgate.netnih.gov

Interaction with Intracellular Nucleic Acids

Some studies suggest that certain AMPs, including those related to this compound, can interact with intracellular nucleic acids, such as DNA and RNA. mdpi.comnih.govcabidigitallibrary.org These interactions can disrupt essential cellular processes like DNA replication, transcription, and protein synthesis. mdpi.comcabidigitallibrary.org While direct interaction of the 12-amino acid this compound with nucleic acids is not as extensively documented as its membrane interactions, longer variants like this compound 7 have been shown to bind to bacterial proteins and inhibit protein synthesis, and there is some indication of interaction with components involved in nucleotide transport and metabolism. nih.govcabidigitallibrary.orgoup.com Some cathelicidins, the family to which this compound belongs, have been shown to interact with nucleic acids, influencing plasmid migration. researchgate.net This suggests a potential, though perhaps less prominent for the shorter form, intracellular mechanism involving nucleic acid or related process interference.

Ribosomal Binding and Translation Inhibition

A key mechanism by which this compound and its functional fragments, such as Bac7, exert their antimicrobial effect is by targeting bacterial ribosomes and inhibiting protein synthesis. toku-e.comoup.comnih.govnih.govnih.gov These peptides, classified as Type I PR-AMPs, bind within the nascent peptide exit tunnel (NPET) of the bacterial 70S ribosome. oup.comnih.govnih.govresearchgate.net

The binding orientation is typically such that the N-terminus of the peptide is located near the peptidyl transferase center (PTC), while the C-terminus extends deeper into the NPET. nih.govresearchgate.net This interaction allows for the formation of the first peptide bond but effectively prevents the elongation of the nascent peptide chain, thereby inhibiting translation. oup.comnih.govnih.govresearchgate.net

Studies involving crystal structures of the Thermus thermophilus 70S ribosome in complex with fragments of mammalian Bac7 have provided detailed insights into these interactions. oup.comnih.gov The high arginine content of Bac7 contributes to its binding mode through electrostatic interactions with the backbone and stacking interactions with the bases of 23S rRNA nucleotides. oup.comresearchgate.net This binding site overlaps with that of some antibiotics, such as erythromycin, indicating a competitive mechanism for ribosomal inhibition. oup.comnih.govresearchgate.net

Research has shown that while Bac7 can interact with bacterial ribosomes to inhibit translation, its specificity for bacterial versus mammalian protein synthesis has been a subject of investigation. oup.comnih.gov Studies indicate that Bac7 can inhibit eukaryotic translation in vitro, although the absence of toxicity in mammalian cells is likely due to mechanisms that prevent the active peptide from reaching the cytoplasm, such as proteolytic activation and endocytotic internalization. oup.comnih.govresearchgate.net

Different fragments and derivatives of this compound may exhibit variations in their ribosomal interaction and inhibitory effects. For instance, a fragment like Bac5 has been shown to prevent the transition from translation initiation to elongation and demonstrates species-specific inhibition, affecting E. coli protein synthesis more strongly than that of Thermus thermophilus. nih.gov

Modulation of Bacterial Metabolic Pathways (e.g., Purine (B94841) Metabolism, Histidine Kinase)

Beyond direct ribosomal inhibition, this compound, particularly in the form of Bac7, has been shown to modulate bacterial metabolic pathways. Proteome microarray studies have been instrumental in identifying intracellular protein targets of AMPs like Bac7. nih.govfrontiersin.orgnih.gov

Research indicates that Bac7 targets proteins involved in purine metabolism and histidine kinase activity in Escherichia coli. nih.govnih.govbocsci.comacs.org Enrichment analysis of Bac7-binding proteins has revealed associations with processes such as nucleobase, nucleoside, and nucleotide interconversion, as well as kinase activity. nih.gov

The targeting of purine metabolism is significant as DNA synthesis is crucial for bacterial cell survival. nih.gov Histidine kinases play essential roles in signal transduction pathways in bacteria, regulating various cellular processes. nih.govacs.org The modulation of these pathways by Bac7 suggests a multifaceted mechanism of action that extends beyond solely inhibiting protein synthesis. nih.govnih.govbocsci.com

Studies have also suggested potential synergistic effects between Bac7 and other AMPs that target purine metabolism or lipopolysaccharide biosynthesis, further highlighting the involvement of metabolic pathways in their combined antimicrobial activity. nih.govnih.govbocsci.com

Chaperone Protein Binding and Functional Disruption

Another intracellular target identified for proline-rich antimicrobial peptides, including those related to bactenecins like Bac7, are bacterial chaperone proteins, particularly DnaK. frontiersin.orgnih.govnih.gov DnaK is a heat shock protein (Hsp70 chaperone) that plays a critical role in protein folding, assembly, and degradation, essential for maintaining proteome stability in bacteria. frontiersin.orgnih.gov

PR-AMPs can bind to DnaK and modulate its ATPase activity, thereby disrupting the proper protein folding process within the bacterial cell. frontiersin.orgembopress.org This interference with chaperone function can lead to an accumulation of misfolded or unfolded proteins, which can be detrimental to the bacterial cell's survival. nih.gov

While the binding of PR-AMPs to DnaK has been demonstrated for peptides like insect pyrrochoricin and bovine Bac7, studies have also investigated the importance of DnaK for the peptide's activity. frontiersin.orgnih.gov Interestingly, some bacterial strains lacking DnaK have been shown to remain susceptible to certain PR-AMPs, suggesting that while chaperone binding is a mechanism, it may not be the sole intracellular target and other mechanisms, such as ribosomal inhibition, are also significant. nih.govnih.gov

Research is ongoing to develop engineered PR-AMPs with greater selectivity for specific chaperone targets to potentially enhance their antimicrobial efficacy and specificity. nih.gov

Structure Activity Relationship Sar Investigations of Bactenecin

Differential Activities of Cyclic and Linear Bactenecin Forms

The cyclic structure of native this compound, formed by a disulfide bond, plays a role in its activity, particularly against Gram-negative bacteria. asm.orgbrieflands.comnih.govubc.caresearchgate.net Studies have shown that the cyclic form of this compound tends to be more active against wild-type Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.govubc.caresearchgate.net This is attributed, in part, to the cyclic structure facilitating better interaction with and permeabilization of the bacterial outer membrane. ubc.caresearchgate.net

In contrast, linear forms of this compound, either through reduction of the disulfide bond or amino acid alterations, have shown different activity profiles. nih.govubc.caresearchgate.net Linear variants have demonstrated increased activity against Gram-positive bacteria like Staphylococcus epidermidis and Enterococcus faecalis, while exhibiting reduced activity against wild-type Gram-negative strains compared to the cyclic form. nih.govubc.caresearchgate.net This suggests that the structural rigidity imposed by the disulfide bond in the cyclic form is important for efficient interaction with the outer membrane of Gram-negative bacteria, while the more flexible linear forms may interact differently with the membranes of Gram-positive bacteria or target intracellular components. ubc.caplos.org

Role of Disulfide Bonds in Antimicrobial Efficacy and Specificity

The disulfide bond in native this compound, linking two cysteine residues, is central to its cyclic structure. nih.govasm.org While some earlier research suggested that the disulfide bond might not contribute significantly to antimicrobial activity, other studies indicate its importance, particularly for activity against Gram-negative bacteria. nih.govbrieflands.comnih.govubc.caresearchgate.netnih.gov

Disruption of the disulfide bond, leading to a linear peptide, has been shown to abolish or significantly reduce activity against wild-type Gram-negative bacteria. ubc.caresearchgate.net However, this linearization can lead to improved activity against certain Gram-positive bacteria. ubc.caresearchgate.netnih.gov This differential activity highlights that the disulfide bond influences the peptide's conformation and its interaction with different bacterial membrane structures. ubc.caresearchgate.net The disulfide bridge contributes to a rigid, β-turn structure in cyclic this compound, which appears to be crucial for its interaction with the outer membrane of Gram-negative bacteria. asm.orgbrieflands.comubc.ca

Influence of Net Positive Charge on Antimicrobial Action

A key characteristic of most antimicrobial peptides, including this compound, is their net positive charge. nih.govbrieflands.comfrontiersin.orgfrontiersin.orgmdpi.comnih.gov This positive charge is primarily due to the presence of basic amino acid residues, particularly arginine and lysine (B10760008). nih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.gov The cationic nature of these peptides facilitates initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as the phosphate (B84403) groups in phospholipids (B1166683) and lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. nih.govbrieflands.comresearchgate.netfrontiersin.orgmdpi.comnih.govmdpi.com

Increasing the net positive charge of this compound derivatives, often through the introduction of additional arginine or lysine residues, has generally been shown to enhance their electrostatic interaction with bacterial membranes and improve antimicrobial activity. nih.govasm.orgnih.govubc.camdpi.comrsc.orgfrontiersin.org This increased positive charge can lead to stronger binding to the negatively charged bacterial surface, which is a critical initial step in membrane disruption and subsequent cell death. nih.govresearchgate.netfrontiersin.orgmdpi.commdpi.com

Contributions of Hydrophobicity and Amphipathicity to Membrane Interaction

Hydrophobicity and amphipathicity are crucial physicochemical properties that govern the interaction of antimicrobial peptides with lipid membranes. nih.govasm.orgbrieflands.comfrontiersin.orgnih.govmdpi.comrsc.orgacs.org this compound, like many AMPs, possesses both hydrophobic and hydrophilic regions. nih.govasm.orgbrieflands.comfrontiersin.orgacs.org Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, allows the peptide to orient itself at the membrane interface. nih.govbrieflands.comfrontiersin.orgnih.govacs.org

The hydrophobic residues facilitate the insertion of the peptide into the lipid bilayer, while the cationic (hydrophilic) residues interact with the negatively charged headgroups of membrane lipids. nih.govbrieflands.comfrontiersin.orgnih.govmdpi.comacs.org This interaction can lead to conformational changes in the peptide, such as the formation of alpha-helical or beta-sheet structures within the membrane environment, which are often correlated with antimicrobial activity. nih.govfrontiersin.org While increased hydrophobicity can enhance membrane interaction and antimicrobial activity, there is a balance; excessive hydrophobicity can lead to reduced selectivity and increased toxicity towards mammalian cells, which have less negatively charged membranes. frontiersin.orgnih.govrsc.org The arrangement of hydrophobic and cationic residues in an amphipathic structure is essential for effective membrane disruption. nih.govfrontiersin.orgnih.govacs.org

Systematic Analysis of Amino Acid Substitutions and Their Functional Consequences

Systematic substitution of amino acid residues in this compound has been a key approach to understanding its SAR and designing improved derivatives. nih.govasm.orgnih.govubc.cauit.no By altering specific residues, researchers can investigate the impact of changes in charge, hydrophobicity, size, and structure on antimicrobial activity and specificity. nih.govasm.orgnih.gov These studies have revealed the critical roles of specific amino acids, particularly arginine, lysine, tryptophan, and phenylalanine, in mediating membrane interactions and contributing to biological function. nih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.comrsc.orguni.lunih.govresearchgate.netresearchgate.net

Arginine and Lysine Residue Contributions to Cationicity and Efficacy

Arginine and lysine are the primary contributors to the positive charge of this compound and its derivatives. nih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.comrsc.orguni.lu These basic amino acids are crucial for the initial electrostatic attraction and binding of the peptide to the negatively charged bacterial membrane surface. nih.govfrontiersin.orgfrontiersin.orgmdpi.com Studies have shown that increasing the number of arginine and lysine residues can enhance the net positive charge and generally improve antimicrobial activity. nih.govasm.orgnih.govmdpi.comrsc.orgfrontiersin.org

Tryptophan and Phenylalanine Residue Contributions to Membrane Interface Interaction

Tryptophan and phenylalanine are aromatic amino acids that contribute to the hydrophobic character of this compound and play a significant role in its interaction with the lipid bilayer of bacterial membranes. nih.govnih.govfrontiersin.orgfrontiersin.orguni.lunih.govresearchgate.netresearchgate.netnih.gov These residues, particularly tryptophan with its indole (B1671886) ring, are known to partition favorably into the membrane interface region. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Their presence and location within the peptide sequence can influence the depth of peptide insertion into the membrane and contribute to membrane destabilization and permeabilization. nih.govresearchgate.netresearchgate.net Studies involving substitutions of other residues with tryptophan or phenylalanine have often shown enhanced membrane interaction and increased antimicrobial activity, highlighting their importance in anchoring the peptide to the bacterial membrane and facilitating membrane disruption. nih.govasm.orgnih.govubc.cafrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net

Cysteine and Alanine (B10760859) Substitutions and Disulfide Bond Impact

The disulfide bond between the two cysteine residues in this compound is a key structural feature, resulting in a cyclic peptide nih.govasm.orgfrontiersin.orgnih.gov. Studies have investigated the importance of this disulfide bond and the effect of substituting cysteine residues on this compound's antimicrobial activity.

Early research indicated that linearizing this compound, either by reduction of the disulfide bridge or by altering the cysteines to serine residues (resulting in a linear derivative called Bac2S), led to a loss of activity against Gram-negative bacteria asm.orgnih.gov. However, these linear forms retained activity against Gram-negative mutants with altered outer membrane barriers and showed activity against Gram-positive bacteria like Staphylococcus epidermidis and Enterococcus faecalis, against which cyclic this compound was less active asm.orgnih.gov. This suggested that the cyclic structure and disulfide bond were important for activity against wild-type Gram-negative bacteria, potentially influencing interaction with the outer membrane asm.orgnih.gov.

More recent research has provided a more nuanced view, suggesting that the disulfide bond in this compound may not contribute significantly to its antimicrobial activity nih.govfrontiersin.org. Designed linear derivatives of this compound, created by amino acid substitution and acting as templates, have been developed nih.govfrontiersin.org. For instance, Bac2A, a linear variant of this compound where the two cysteine residues are replaced with two alanine residues, has shown similar antibacterial activity against Gram-negative bacteria but improved activity against Gram-positive bacteria compared to native this compound researchgate.net. This indicates that while the disulfide bond influences the spectrum of activity, its presence is not strictly essential for all antimicrobial effects, and linearization or cysteine substitution can even enhance activity against certain bacterial types nih.govresearchgate.net.

Amino acid substitutions beyond alanine have also been explored. Studies on this compound derivatives have involved substituting various residues to optimize properties like net charge and hydrophobicity nih.gov. For example, designed linear derivatives with sequences like K₂W₃V₁₀R₁₁ and W₂R₃V₁₀R₁₁ exhibited significantly higher antibacterial activity compared to other designed peptides nih.govfrontiersin.org. These peptides had a net charge of +6 and showed high and similar antibacterial activity frontiersin.org. This highlights that specific amino acid substitutions, in conjunction with factors like net charge, play a significant role in determining the potency of this compound derivatives, potentially overriding the structural constraints imposed by the disulfide bond in the native cyclic form nih.govfrontiersin.org.

The following table summarizes the impact of linearization and cysteine substitution on this compound's activity based on some studies:

| Peptide Variant | Structure | Cysteine Modification | Activity vs. Gram-Negative (Wild Type) | Activity vs. Gram-Positive | Reference |

| This compound (Native) | Cyclic | Disulfide bond (Cys-Cys) | More active | Less active | asm.orgnih.gov |

| Linear this compound | Linear | Disulfide reduced | Lost activity | Showed activity | asm.orgnih.gov |

| Bac2S | Linear | Cys to Ser substitution | Lost activity | Showed activity | asm.orgnih.gov |

| Bac2A | Linear | Cys to Ala substitution | Similar activity | Improved activity | researchgate.net |

| K₂W₃V₁₀R₁₁ (Derivative) | Linear | Cys substituted (specific seq.) | Significantly higher activity | Not specified in snippet | nih.govfrontiersin.org |

| W₂R₃V₁₀R₁₁ (Derivative) | Linear | Cys substituted (specific seq.) | Significantly higher activity | Not specified in snippet | nih.govfrontiersin.org |

Peptide Length Optimization and Its Correlation with Activity

This compound is a relatively short antimicrobial peptide, consisting of 12 amino acids nih.govasm.orgfrontiersin.org. The length of antimicrobial peptides is a critical parameter influencing their activity, membrane interaction, and potential for development as therapeutic agents. Research on this compound and related peptides, such as Bac7 (a proline-rich peptide related to this compound-7), has explored the impact of peptide length on antimicrobial potency.

Studies on Bac7 truncates have indicated that a certain minimum length is required for maintaining activity, particularly against Gram-negative bacteria researchgate.net. For Bac7, at least 16 residues of the highly cationic N-terminal sequence were necessary to retain activity against Gram-negative strains researchgate.net. Fragments of Bac7, such as Bac7(1-35) and, to a lesser extent, Bac7(1-16), demonstrated activity against a panel of antibiotic-resistant clinical isolates of Gram-negative bacteria researchgate.net. Peptides shorter than 16 amino acids from the Bac7 sequence reportedly did not exhibit antibacterial activity researchgate.net.

While native this compound is 12 amino acids long, which is shorter than the 16 residues identified as important for Bac7 activity, it is a cyclic peptide with a distinct structure and mechanism compared to the proline-rich Bac7 nih.govfrontiersin.orgresearchgate.net. The activity of this compound itself at its native length has been well-documented, particularly against Gram-negative bacteria nih.govplos.org.

Optimization strategies for antimicrobial peptides, including this compound derivatives, often involve modifying the amino acid sequence and length to enhance activity and selectivity researchgate.netnih.gov. The design of linear this compound variants, some of which are 12-mers like Bac2A, demonstrates that maintaining the original length while altering the sequence can lead to modified or improved activity profiles researchgate.net. This suggests that for this compound, activity is not solely dependent on exceeding a certain linear length threshold but is also heavily influenced by the specific amino acid composition and resulting physicochemical properties, even within the native 12-amino acid framework or slight variations thereof frontiersin.orgresearchgate.net.

Oligomerization States and Their Influence on Antimicrobial Modalities

Studies suggest that this compound can form dimers or larger β-sheet structures in a concentration-dependent manner nih.govresearchgate.net. These oligomerization states appear to correlate with the peptide's ability to rapidly permeabilize the bacterial membrane, leading to cytosolic leakage and cell death nih.govresearchgate.net. The formation of these oligomers and their interaction with the membrane are proposed to be a key aspect of this compound's mechanism of action plos.orgnih.govresearchgate.net.

Different oligomerization states formed by self-associated β-hairpins of this compound may have distinct modes of membrane binding and varying degrees of affinity, thus differentially perturbing the lipid bilayer nih.gov. This suggests that the specific oligomeric state adopted by this compound in the presence of the bacterial membrane can influence the nature and effectiveness of the membrane disruption nih.gov.

Research comparing homodimeric and monomeric forms of this compound has indicated different modes of antibiotic action bmbreports.org. Both monomeric and dimeric bactenecins have shown potent antimicrobial activity bmbreports.org. The ability of homodimeric this compound to undergo oligomerization has been observed bmbreports.org. These findings collectively highlight that the oligomerization state of this compound is not merely a passive association but actively influences how the peptide interacts with bacterial membranes and exerts its antimicrobial effects nih.govresearchgate.netbmbreports.org. The concentration-dependent formation of these oligomers and their impact on membrane permeabilization contribute significantly to the understanding of this compound's antimicrobial modalities nih.govresearchgate.net.

Bactenecin Analogues and Rational Design Strategies

Computational and De Novo Design Principles for Enhanced Antimicrobial Efficacy

Computational and de novo design principles play a crucial role in developing bactenecin analogues with improved antimicrobial activity asm.orgnih.govnih.gov. Rational design of AMPs often focuses on optimizing physicochemical properties such as net charge, hydrophobicity, and amphipathicity, which are closely linked to their biological activity nih.govnih.gov. Computational tools, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models, are utilized to predict and analyze the effects of sequence modifications on peptide structure and interaction with bacterial membranes nih.govrsc.org.

De novo design methods can generate novel peptide sequences based on amino acid patterns or preferences, rather than relying solely on modifying existing sequences researchgate.netmdpi.com. Strategies for enhancing efficacy include increasing the number of positive charges, particularly at the N and C termini, and adjusting hydrophobicity asm.orgnih.gov. Introducing specific amino acids like tryptophan and phenylalanine can improve interaction with bacterial membranes nih.gov. Cyclization is another design strategy that can enhance peptide stability and potentially activity researchgate.net.

Synthesis and Characterization of Modified this compound Peptides

Modified this compound peptides are typically synthesized using solid-phase peptide synthesis (SPPS) asm.orgnih.govnih.govejbiotechnology.infolcms.cz. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin lcms.cz. After synthesis, peptides are cleaved from the resin lcms.czrsc.org.

Characterization of the synthesized peptides is crucial to confirm their identity and purity asm.orgnih.govejbiotechnology.infolcms.cz. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for purification and to determine peptide purity nih.govejbiotechnology.infolcms.czrsc.orgbrieflands.com. Mass spectrometry (MS), including electrospray mass spectroscopy (ESI-MS) and MALDI-TOF-MS, is employed to verify the molecular weight of the synthesized peptides nih.govejbiotechnology.info. Other techniques like circular dichroism can be used to determine the secondary structure of the peptides ejbiotechnology.info. Peptides are often amidated at the C-terminus during synthesis nih.gov.

Strategies for Broadening Antimicrobial Spectrum and Enhancing Bacterial Selectivity

Strategies to broaden the antimicrobial spectrum and enhance bacterial selectivity of this compound analogues often involve modifying the peptide's charge and hydrophobicity asm.orgnih.gov. The cationic nature of most AMPs facilitates their initial electrostatic interaction with the negatively charged surface of bacterial membranes nih.govrsc.org. Increasing the net positive charge can lead to stronger interactions with bacterial membranes rsc.orgresearchgate.net.

Modifications such as increasing positive charges at the N and C termini and adding specific residues like tryptophan can broaden the spectrum to include both Gram-positive and Gram-negative bacteria asm.org. While increased hydrophobicity can enhance antimicrobial activity, it can also potentially decrease selectivity for bacterial cells over mammalian cells due to the hydrophobic nature of both membrane types rsc.org. Therefore, achieving a balance between activity and selectivity is a key aspect of rational design nih.gov. Specific amino acid substitutions or truncations can influence activity against different bacterial species and impact selectivity frontiersin.orgmdpi-res.com. For example, a shortened variant of ChBac3.4 showed improved selectivity towards bacteria frontiersin.org.

Biofilm Inhibition Capabilities of Engineered this compound Analogues

Engineered this compound analogues have demonstrated capabilities in inhibiting or disrupting bacterial biofilms nih.govCurrent time information in Bangalore, IN.researchgate.net. Biofilms are structured communities of bacteria that are significantly more resistant to antibiotics than their planktonic counterparts, making biofilm-related infections difficult to treat mdpi.com.

Spectrum of Antimicrobial Activity

Efficacy Against Gram-Negative Bacterial Pathogens

Bactenecin has demonstrated antimicrobial activity against several Gram-negative bacteria. ubc.cafrontiersin.orgnih.gov Studies have shown its efficacy against Escherichia coli and Pseudomonas aeruginosa. asm.orgbmbreports.orgnih.govnih.gov Native cyclic this compound has been shown to have moderate activity against wild-type Gram-negative bacteria and interacts differently with their outer and cytoplasmic membranes compared to linear variants. ubc.ca It binds to and permeabilizes the outer membrane more effectively than linear variants. ubc.ca

Research on Burkholderia pseudomallei, a Gram-negative bacterium, indicates that this compound exhibits strong bactericidal activity. nih.govresearchgate.net At a concentration of 5 µM, this compound showed 96.1% bactericidal activity against B. pseudomallei. nih.govresearchgate.net This activity was attributed to its ability to permeabilize the bacterial membrane. nih.govresearchgate.net Computational modeling suggests that the cyclic structure of this compound allows it to penetrate the membrane effectively. nih.govresearchgate.net While native this compound has shown activity against Salmonella enterica serovar Typhimurium in some contexts plos.org, other studies indicate that certain cyclic peptides, including a cyclic decapeptide, were not effective against S. enterica serovar Typhimurium, suggesting potential variations in efficacy depending on the specific peptide structure and bacterial strain. embrapa.br

Efficacy Against Gram-Positive Bacterial Pathogens

While generally less active against Gram-positive bacteria than Gram-negative bacteria, this compound and its derivatives have shown efficacy against certain Gram-positive pathogens. ubc.cabmbreports.org Native this compound was initially reported as inactive against several Gram-positive bacteria. ubc.ca However, disruption of the disulfide bond in this compound resulted in improved antimicrobial activity against Staphylococcus epidermidis and Enterococcus faecalis. ubc.ca Linear variants of this compound have also shown greater activity against Gram-positive bacteria. ubc.ca

Modified this compound derivatives have demonstrated enhanced activity against a broader spectrum of bacteria, including Gram-positive species such as Staphylococcus aureus. nih.govresearchgate.net Studies have shown that increasing positive charges and adding a tryptophan residue can improve activity against both Gram-positive and Gram-negative bacteria. researchgate.net Some studies on related cationic peptides, including CEME-related peptides, have shown moderate growth-inhibitory activity towards Gram-positive bacteria, including Staphylococcus pyogenes, S. epidermidis, and various S. aureus strains, although often at higher concentrations compared to their activity against E. coli. ubc.ca Bacillus subtilis has also been studied in the context of inhibiting Staphylococcus aureus, with Bacillus subtilis ATCC 6051 showing significant antimicrobial effect. samipubco.com

Antimicrobial Potency Against Drug-Resistant Clinical Isolates

This compound and its analogues have demonstrated activity against drug-resistant clinical isolates. asm.orgnih.govnih.govfrontiersin.org Chemically synthesized caprine bactenecins, such as ChBac3.4, ChBac5, mini-ChBac7.5Nα, and mini-ChBac7.5Nβ, have exhibited pronounced in vitro antimicrobial activity against drug-resistant strains of Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov A d-enantiomeric this compound conjugated to capric acid (dBacK-(cap)) showed enhanced antibacterial spectrum with low MIC values against both Gram-positive and Gram-negative bacteria, including some drug-resistant strains. nih.gov

OH-CATH30 and its analog OH-CM6, peptides related to cathelicidins like this compound, have shown potent antibacterial activities against drug-resistant clinical isolates of various species, including Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). asm.org this compound itself has been reported to be highly active against drug-resistant clinical isolates of A. baumannii, inhibiting growth at concentrations as low as 12.8 μg/mL. mdpi.com

Comparative Efficacy Studies with Established Antimicrobial Agents

Comparative studies have evaluated the efficacy of this compound and its derivatives alongside conventional antibiotics. Against Burkholderia pseudomallei, this compound at 5 µM exhibited stronger bactericidal activity (96.1%) than the antibiotic ceftazidime (B193861) (75.4%) at the same concentration. nih.govresearchgate.net At 20 µM, this compound showed 99.8% killing activity, while ceftazidime showed 90.9%. researchgate.net Long-term time-kill assays indicated that a complete inhibition of B. pseudomallei growth was observed at 50 µM this compound, comparable to 50 µM BMAP-18 and 100 µM of CA-MA or RTA3, and a complete killing was observed with 20 µM ceftazidime. nih.govresearchgate.net

Advanced Biophysical Characterization Methodologies

Spectroscopic Analyses for Conformational Dynamics and Peptide-Membrane Interactions

Spectroscopic methods are widely used to study the conformational changes of peptides in different environments and to monitor their interactions with membranes. frontiersin.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the secondary structure of peptides in various environments, including aqueous solutions and membrane-mimicking environments. americanpeptidesociety.orgcreative-proteomics.com By measuring the differential absorption of left and right circularly polarized light, CD provides information on the presence and proportion of α-helices, β-sheets, and random coils. americanpeptidesociety.orgcreative-proteomics.com

Studies using CD spectroscopy have shown that the cyclic form of bactenecin primarily exists as a type I β-turn structure, and this conformation is maintained regardless of the environment. researchgate.netnih.gov In contrast, linear derivatives of this compound, such as the reduced form and a linear derivative (Bac2S), adopt different conformations depending on the lipophilicity of the environment. researchgate.netnih.gov This suggests that the disulfide bond in cyclic this compound plays a significant role in stabilizing its β-turn structure. researchgate.netnih.gov

In membrane-mimicking environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, some this compound derivatives have been observed to adopt α-helical and/or β-sheet structures. nih.gov For instance, designed linear derivatives of this compound showed varying percentages of α-helical and β-strand content in SDS, indicating structural flexibility and adaptation to the membrane environment. nih.gov

| Peptide Type | Environment | Predominant Secondary Structure |

| Cyclic this compound | Aqueous Solution | Type I β-turn |

| Cyclic this compound | Lipophilic Environment | Type I β-turn |

| Linear this compound | Aqueous Solution | Conformation varies |

| Linear this compound | Lipophilic Environment | Conformation varies |

| Designed Linear Derivatives | SDS Micelles | α-helix and/or β-sheet |

Fluorescence Spectroscopy for Membrane Binding and Permeabilization Dynamics

Fluorescence spectroscopy is a versatile technique used to investigate the binding of peptides to membranes and to monitor membrane permeabilization dynamics. frontiersin.org Changes in the fluorescence properties of a peptide or a fluorescent probe upon interaction with membranes can provide insights into binding affinity, insertion depth, and the integrity of the membrane bilayer. frontiersin.org

Fluorescence probes are often used to assess the ability of this compound to permeabilize bacterial membranes. For example, the hydrophobic fluorophore N-phenyl-1-naphthylamine (NPN) is typically excluded by the outer membrane of Gram-negative bacteria but enters and exhibits increased fluorescence in a hydrophobic environment when the outer membrane is permeabilized. frontiersin.orgfrontiersin.org Studies using NPN uptake have shown that this compound can increase the outer membrane permeability of Escherichia coli and Burkholderia pseudomallei. researchgate.netfrontiersin.orgresearchgate.net

Another fluorescence probe, 3,3′-dipropylthiadicarbocyanine iodide [DiSC₃(5)], is used to evaluate the depolarization of the cytoplasmic membrane. frontiersin.orgfrontiersin.org This cationic dye accumulates in the cytoplasmic membrane based on the membrane potential. frontiersin.orgfrontiersin.org An increase in DiSC₃(5) fluorescence upon peptide addition indicates membrane depolarization. frontiersin.org Studies have shown that this compound and its derivatives can induce cytoplasmic membrane depolarization in E. coli and Staphylococcus aureus. researchgate.netnih.govfrontiersin.orgbmbreports.org

Fluorescence displacement assays, such as the displacement of dansyl-polymyxin B from lipopolysaccharide (LPS), can be used to assess the binding affinity of this compound to LPS, a major component of the outer membrane of Gram-negative bacteria. researchgate.netnih.gov this compound has shown strong binding to LPS, which contributes to its activity against Gram-negative bacteria. researchgate.netnih.govresearchgate.net

Studies comparing cyclic this compound with its linear forms using tryptophan fluorescence have indicated differences in their interaction with liposomes. bmbreports.org A tryptophan-containing monomeric analog showed an increase in fluorescence quantum yield upon exposure to liposomes, while a homodimeric analog showed a significant reduction, suggesting different modes of membrane interaction. bmbreports.org

Microscopic and Imaging Techniques for Cellular and Membrane Perturbations

Microscopic and imaging techniques allow for the direct visualization of the effects of antimicrobial peptides on bacterial cells and membranes, providing morphological details of the damage induced. frontiersin.orgmdpi.comasm.orgoup.com

Atomic Force Microscopy (AFM) for Membrane Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide detailed topographical information about surfaces at the nanoscale, including the surface morphology of membranes and bacterial cells. creative-biostructure.commdpi.commedsci.orgresearchgate.net AFM can be used to visualize membrane perturbations, changes in surface roughness, and pore formation induced by antimicrobial peptides. nih.govcreative-biostructure.commdpi.commedsci.orgacs.org

AFM has been employed to study the morphological changes in bacterial cells treated with antimicrobial peptides, although specific detailed AFM images of cyclic this compound's direct effects on bacterial membrane surface morphology were not prominently featured in the search results. However, studies on other AMPs and this compound derivatives demonstrate the utility of AFM in this context. For instance, AFM has been used to observe structural changes in model lipid bilayer membranes induced by membrane-disrupting agents. acs.org It can reveal changes in cell height and surface roughness following peptide treatment. nih.govmedsci.org

AFM studies on phospholipid monolayers have also provided insights into the interaction of peptides with model membrane systems, showing how peptide adsorption can affect monolayer properties and domain structure. researchgate.netresearchgate.net While direct AFM imaging of cyclic this compound's impact on bacterial membrane morphology was not extensively detailed, the technique's capability to visualize membrane perturbations at high resolution makes it a relevant tool for studying this compound's mechanism of action. nih.govcreative-biostructure.commdpi.commedsci.org

Utilization of Model Membrane Systems in Biophysical Studies

Model membrane systems are indispensable tools in the biophysical characterization of antimicrobial peptides like this compound. frontiersin.orgfrontiersin.org These simplified systems mimic the properties of biological membranes but allow for better control over lipid composition and experimental conditions, facilitating the study of peptide-lipid interactions in a controlled environment. frontiersin.orgfrontiersin.org

Commonly used model membrane systems include:

Liposomes: Spherical lipid vesicles that can be prepared with varying lipid compositions to mimic bacterial or mammalian cell membranes. frontiersin.orgfrontiersin.org Liposomes are used in leakage assays to measure membrane permeabilization and in fluorescence studies to assess peptide binding and insertion. frontiersin.orgresearchgate.netfrontiersin.org Studies with liposomes have shown that this compound can induce changes in membrane fluidity and permeability, leading to dye leakage. medchemexpress.comresearchgate.netnih.govplos.org

Langmuir Monolayers: Monomolecular layers of lipids at the air-water interface that serve as a model for one leaflet of a biological membrane. frontiersin.orgfrontiersin.org Langmuir balance studies can provide information on peptide insertion into the lipid layer by measuring changes in surface pressure and area. researchgate.netresearchgate.netresearchgate.net Studies have investigated the interaction of this compound with phospholipid monolayers, showing its adsorption and effects on monolayer properties. researchgate.netresearchgate.net

Solid Supported Bilayers: Lipid bilayers deposited on a solid support, which can be used for studies involving techniques like AFM. frontiersin.org

The use of model membranes with lipid compositions mimicking bacterial membranes (rich in anionic lipids like phosphatidylglycerol and cardiolipin, and containing LPS in the case of Gram-negative mimics) is particularly relevant for studying the selective interaction of cationic AMPs like this compound with bacterial membranes compared to zwitterionic mammalian membranes. nih.govmdpi.com Interaction of this compound with model membranes has shown stable and deep insertion into the hydrophobic core. researchgate.netnih.gov

| Model Membrane System | Description | Applications in this compound Studies |

| Liposomes | Spherical lipid vesicles | Studying membrane permeabilization, peptide binding, and effects on fluidity. medchemexpress.comfrontiersin.orgresearchgate.netfrontiersin.orgnih.govplos.org |

| Langmuir Monolayers | Monomolecular lipid layers at air-water interface | Investigating peptide insertion and effects on surface pressure/area. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net |

| Solid Supported Bilayers | Lipid bilayers on a solid support | Suitable for techniques like AFM to visualize membrane structural changes. frontiersin.org |

These model membrane systems, in conjunction with the biophysical techniques described, provide a controlled environment to dissect the complex interactions between this compound and lipid bilayers, contributing significantly to understanding its mechanism of action at the molecular level.

Liposome and Monolayer Platforms for Mimicking Biological Membranes

Liposomes, which are spherical vesicles composed of lipid bilayers, and phospholipid monolayers, single layers of lipids at an air-water interface, are widely used as model systems to mimic biological membranes. These platforms allow researchers to study the initial interactions between antimicrobial peptides and lipid structures, which are critical for understanding their mechanism of action frontiersin.orgconicet.gov.ar.

Studies utilizing liposomes have demonstrated that this compound can interact with model membranes, leading to changes in membrane fluidity and permeability plos.orgnih.govnih.gov. This interaction can result in the leakage of encapsulated dyes, indicating membrane disruption plos.orgnih.govnih.gov. For instance, this compound was observed to cause almost twice as much leakage from model membranes compared to other peptides studied plos.orgnih.gov. The ability of peptides to insert into lipid bilayers can be assessed through various techniques, including fluorescence studies and circular dichroism (CD) polarimetry using liposomal systems oup.com. Changes in CD spectra upon addition of peptides to liposomes reflect a change in the peptide's conformation, often transitioning to a more structured form upon membrane interaction oup.com.

Phospholipid monolayers at the air-water interface also provide a simplified yet effective model for studying peptide-membrane interactions conicet.gov.arkcl.ac.ukresearchgate.net. By measuring changes in surface pressure upon peptide injection into the subphase, researchers can gain insights into the peptide's insertion and perturbation of the lipid layer kcl.ac.ukresearchgate.net. Studies with this compound interacting with phospholipid monolayers have shown that the peptide can perturb the lipid arrangement, causing an increase in surface pressure kcl.ac.uk. Brewster angle microscopy (BAM) studies in conjunction with monolayer experiments have revealed the formation of small domains within the lipid films upon interaction with peptides like this compound, suggesting peptide-induced reorganization of the membrane kcl.ac.uk.

Research findings indicate that the interaction of this compound with phospholipid monolayers can lead to self-assembled aggregation processes, starting with filament-like networks and forming domains similar to carpets nih.gov. Pore structures have also been observed after a critical peptide concentration, consistent with the carpet model of membrane disruption nih.gov.

Specific Phospholipid Bilayer Models (e.g., POPC) for Detailed Interaction Studies

Specific phospholipid compositions are employed in model membrane studies to mimic the diverse lipid environments found in biological membranes, such as bacterial or mammalian cell membranes ubc.canih.gov. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) is a zwitterionic phospholipid commonly used to create model bilayers nih.govbrieflands.com. While POPC alone can represent neutral membranes, mixing it with anionic lipids like phosphatidylglycerol (PG) (e.g., POPC/POPG mixtures) is often used to mimic the negatively charged bacterial cytoplasmic membrane ubc.canih.gov.

Molecular dynamics (MD) simulations have been employed to study the interaction between this compound and POPC bilayers in atomistic detail brieflands.com. These simulations provide insights into the dynamic behavior of the peptide and its effects on the lipid membrane structure brieflands.com. Studies have suggested that the interaction between this compound and a POPC bilayer can induce some disorder and instability in the membrane brieflands.com. Hydrogen bonding between the peptide and the head groups of lipid components may contribute to the peptide's consolidation within the membrane brieflands.com.

MD simulations investigating this compound's interaction with POPC have shown an increase in hydrogen bonds between the peptide and POPC lipids over time, suggesting stable association brieflands.com.

| Interaction Type | Observation | Method | Source |

| Peptide-Lipid H-bonds | Increase over simulation time, suggesting stable association | Molecular Dynamics Simulation | brieflands.com |

Furthermore, studies using POPC/POPG liposomes, mimicking bacterial membranes, have shown that this compound interaction can increase membrane permeability and reduce lipid chain mobility nih.gov. This is in contrast to minimal changes observed in liposomes mimicking mammalian cell membranes, which contain neutral lipids and cholesterol nih.gov. These differential interactions highlight the potential selectivity of this compound for bacterial membranes nih.gov.

Experimental data from studies using POPC/POPG vesicles have indicated that peptides like this compound can adopt different structures in different membrane environments, including beta-turn structures in anionic model membranes ubc.ca.

Table summarizing observed effects of this compound on POPC/POPG membranes:

| Observed Effect | Membrane Model | Method | Source |

| Increased Permeability | POPC/POPG | Experimental (e.g., dye leakage) | nih.gov |

| Reduced Lipid Mobility | POPC/POPG | EPR Spectroscopy | nih.gov |

| Increased Lateral Ordering | POPC/POPG | EPR Spectroscopy | nih.gov |

| Membrane Thinning | POPC/POPG | EPR Spectroscopy | nih.gov |

These detailed studies using specific phospholipid models like POPC and POPC/POPG contribute significantly to understanding the molecular mechanisms by which this compound interacts with and disrupts cell membranes.

Biosynthesis and Recombinant Production Methodologies for Bactenecin and Analogues

Investigation of Ribosomal and Non-Ribosomal Peptide Synthesis Pathways

Peptides are synthesized through two primary pathways in biological systems: ribosomal peptide synthesis and non-ribosomal peptide synthesis. mdpi.comresearchgate.netasm.orglibretexts.org

Ribosomal peptide synthesis is the standard method for protein synthesis, where peptides are translated from mRNA templates by ribosomes. asm.orgfrontiersin.orgnih.gov Many antimicrobial peptides, including bacteriocins, are produced ribosomally. mdpi.comfrontiersin.org These peptides are often synthesized as precursor peptides that undergo post-translational modifications, such as cleavage of a leader sequence, to yield the mature, active form. nih.gov

In contrast, non-ribosomal peptide synthesis is carried out by large multienzyme complexes called non-ribosomal peptide synthetases (NRPS). asm.orglibretexts.orguzh.ch This pathway is independent of mRNA and can incorporate non-proteinogenic amino acids and introduce various modifications like cyclization, branching, and glycosylation. libretexts.orguzh.ch While bactenecin is a relatively small peptide, the investigation into both pathways is relevant for understanding the diverse strategies employed in nature for peptide synthesis and for potentially designing synthetic analogues with enhanced properties. mdpi.comasm.org

Application of Cell-Free Systems for Peptide Production and Discovery

Cell-free protein synthesis (CFPS) systems have emerged as valuable platforms for the rapid synthesis and screening of peptides, including antimicrobial peptides like this compound and its analogues. nih.govmdpi.comfrontiersin.orgaiche.orgresearchgate.netresearchgate.netbiorxiv.org These systems utilize the transcription and translation machinery harvested from cells but operate in an open, in vitro environment, free from the constraints of cell viability. nih.govfrontiersin.orgaiche.orgresearchgate.net

CFPS offers several advantages for peptide production and discovery:

Rapid Synthesis and Screening: CFPS allows for the very rapid synthesis and screening of a large number of peptides in a single experiment. frontiersin.org

Tolerance to Toxicity: Unlike cell-based systems, CFPS is not affected by the potential toxicity of the synthesized peptides to the host organism. nih.govfrontiersin.orgaiche.org

Direct Access to Peptide: Peptides are synthesized directly in the reaction mixture, eliminating the need for complex extraction and purification steps from cell cultures. frontiersin.org

Control over Biosynthesis: The open environment of CFPS allows for precise control over the biosynthetic pathways through the modular assembly of required components. mdpi.comresearchgate.net

Incorporation of Non-Canonical Amino Acids: CFPS can facilitate the incorporation of non-canonical amino acids, expanding the chemical diversity of synthesized peptides. nih.govresearchgate.net

Studies have utilized CFPS to produce and screen libraries of bacteriocins and other antimicrobial peptides, demonstrating its potential for accelerating the discovery and development of novel antimicrobial agents. mdpi.comfrontiersin.orgaiche.org For instance, a bacteriocin (B1578144) gene library called PARAGEN 1.0 was used with a commercial CFPS kit to produce 164 different bacteriocins, with a significant percentage showing antimicrobial activity. frontiersin.org

Optimization of Heterologous Expression Systems (e.g., Pichia pastoris) for Scalable Production

Heterologous expression systems, particularly microbial hosts like Escherichia coli and Pichia pastoris, are widely used for the recombinant production of proteins and peptides, offering advantages in terms of cost-effectiveness, rapid growth, and scalability compared to chemical synthesis or extraction from natural sources. sci-hub.sespandidos-publications.comresearchgate.netmdpi.comfrontiersin.orgeurogentec.com

Pichia pastoris, a methylotrophic yeast, has become a preferred host for the recombinant expression of eukaryotic proteins and peptides. spandidos-publications.comresearchgate.netmdpi.comeurogentec.com Its advantages include:

High Cell Density Fermentation: P. pastoris can achieve high cell densities in inexpensive media, contributing to high protein yields. spandidos-publications.commdpi.comeurogentec.com

Scalability: P. pastoris fermentation processes are highly scalable, making it suitable for industrial production. eurogentec.combionet.com

Post-Translational Modifications: As a eukaryotic system, P. pastoris can perform post-translational modifications such as proper protein folding and disulfide bond formation, which are crucial for the activity of peptides like this compound. researchgate.netmdpi.com this compound, with its characteristic disulfide bridge, benefits from expression in systems capable of facilitating such modifications. brieflands.combrieflands.comnih.gov

Secretion: P. pastoris can secrete recombinant proteins into the culture medium, simplifying purification. eurogentec.com

While E. coli is also a popular host due to its rapid growth and well-established genetic tools, expressing antimicrobial peptides in E. coli can be challenging due to their potential toxicity to the host cells and susceptibility to proteolytic degradation. researchgate.netfrontiersin.org Strategies like using fusion proteins can help mitigate these issues in E. coli systems. researchgate.net

Optimization of heterologous expression in systems like P. pastoris involves several factors, including the choice of expression vector and strain, optimization of culture media composition and conditions (e.g., temperature, induction duration, inducer concentration), and codon optimization of the target gene to match the host's tRNA abundance. sci-hub.semdpi.comfrontiersin.orgfrontiersin.org Studies have demonstrated successful recombinant expression of this compound derivatives in P. pastoris, highlighting the potential of this system for scalable production. brieflands.com For example, research on expressing this compound derivatives in Pichia pastoris GS115 involved optimizing conditions for purification and assaying antibacterial activity. brieflands.com The use of semi-continuous fermentation strategies in bioreactors with P. pastoris has also shown potential for cost-effective recombinant protein production by reducing operation time. bionet.com

Data from studies on optimizing heterologous expression of antimicrobial peptides in microbial systems illustrate the impact of different parameters on yield. While specific data for this compound in P. pastoris from the searches are limited to mentions of successful expression and purification brieflands.com, studies on other AMPs in similar systems provide insights into typical optimization approaches and potential yields. For instance, optimization of E. coli expression systems for other bacteriocins has shown yields in the range of tens to hundreds of milligrams per liter of culture, influenced by factors like inducer concentration and temperature. frontiersin.org

Here is a table summarizing some general findings related to heterologous expression optimization based on the search results:

| Host System | Optimization Strategies | Potential Yields (General AMPs) | Key Considerations | Source(s) |